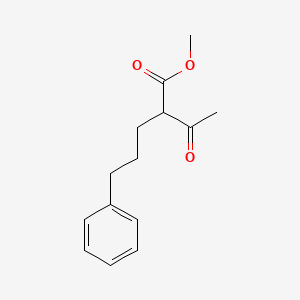
Methyl 2-acetyl-5-phenylpentanoate
Übersicht
Beschreibung
“Methyl 2-acetyl-5-phenylpentanoate” is a chemical compound with the molecular formula C14H18O3. It contains a total of 35 bonds, including 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, acetylation of 2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester (CP2Et), a condensation derivative of Cys and ethyl pyruvate, has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-acetyl-5-phenylpentanoate” includes 35 bonds in total: 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) . It contains 35 atoms in total: 18 Hydrogen atoms, 14 Carbon atoms, and 3 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acids : Methyl 2-acetyl-5-phenylpentanoate is utilized in the synthesis of amino acids like L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. These are synthesized via methods involving hydrolysis and decarboxylation processes (Shimohigashi, Lee, & Izumiya, 1976).
Chemical Transformations : This compound is involved in various chemical transformations. For instance, 3-Hydroxy-3-methyl-5-phenylpentanoic acid can be derived from its ethyl ester through processes involving potassium hydroxide, hydrochloric acid, and ether extraction (Stoermer & Pinhey, 1998).
Enzymatic Studies : It has applications in enzymatic studies, such as the determination of the absolute configuration of specific compounds after enzymatic hydrolysis (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
Organic Synthesis : This compound is used in the field of organic synthesis, as seen in the methylation of methyl 4-phenylpentanoate and the synthesis of various diastereoisomers (Barbero, Blakemore, Fleming, & Wesley, 1997).
Anticancer Drug Synthesis : Methyl 2-acetyl-5-phenylpentanoate is used in synthesizing Schiff base organotin(IV) complexes, which are studied as potential anticancer drugs. These complexes have been evaluated for their cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
Inhibitory Effects on Biochemical Processes : The compound is studied for its differential effects on biochemical processes like pyruvate utilization and fatty acid synthesis in rat brain, indicating its utility in understanding metabolic pathways (Clark & Land, 1974).
Catalytic Applications : It is also involved in catalysis, as seen in the cobalt carbonyl-catalyzed hydroesterification of butadiene, where methyl 2-acetyl-5-phenylpentanoate derivatives play a role (Matsuda, 1973).
Pharmaceutical Research : This compound finds use in pharmaceutical research, particularly in the synthesis of enantiomerically enriched compounds like kavalactones, which have biological significance (Kamal, Krishnaji, & Khanna, 2006).
Antimicrobial Activity : Research has also been conducted on the antimicrobial properties of derivatives of Methyl 2-acetyl-5-phenylpentanoate, exploring its potential in developing new antimicrobial agents (Radulović et al., 2014).
Production of Phenylacetic Acid Derivatives : It is involved in the production of phenylacetic acid derivatives and related compounds in cultures of Curvularia lunata, which are significant in medicinal chemistry (Varma et al., 2006).
Eigenschaften
IUPAC Name |
methyl 2-acetyl-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-11(15)13(14(16)17-2)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVGJJZFCVIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462687 | |
| Record name | methyl 2-acetyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-5-phenylpentanoate | |
CAS RN |
97228-23-4 | |
| Record name | methyl 2-acetyl-5-phenylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

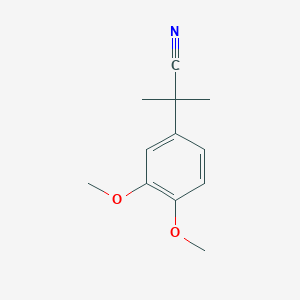
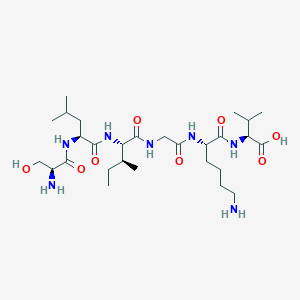
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
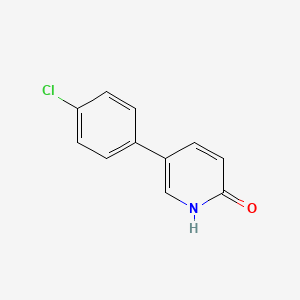
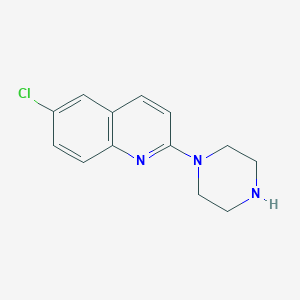
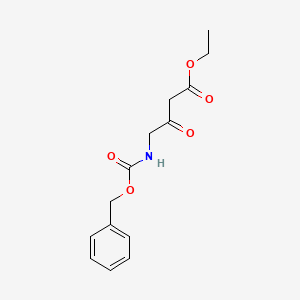
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
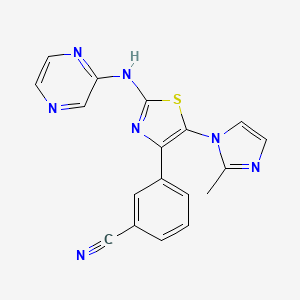
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
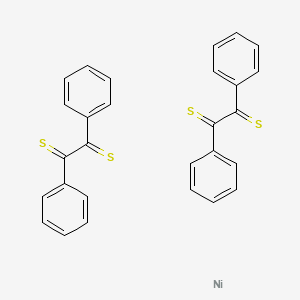
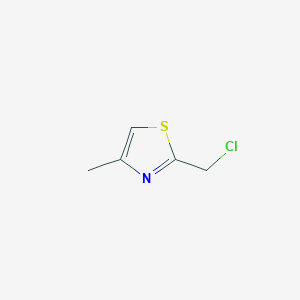
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)